molecular formula C4H10ClNO3 B8554630 ethyl 2-(aminooxy)acetate hydrochloride

ethyl 2-(aminooxy)acetate hydrochloride

Cat. No.: B8554630
M. Wt: 155.58 g/mol
InChI Key: IKCYQNSSQXAQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on Aminooxy Reagents in Organic Synthesis

The intellectual lineage of aminooxy reagents dates back to the late 19th and early 20th centuries with the foundational explorations of organic synthesis. chemistry.com.pk The unique reactivity of the aminooxy group (R-ONH₂) was recognized for its enhanced nucleophilicity compared to simple amines, a phenomenon later termed the "alpha effect". acs.org This property allows aminooxy compounds to react efficiently with aldehydes and ketones to form stable oxime linkages.

While the formation of oximes has been known since at least 1882, the strategic application of this reaction in the complex setting of biological systems is a more recent development. nih.gov The rise of "click chemistry" and bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—brought aminooxy reagents to the forefront of chemical biology. The oxime ligation, the reaction between an aminooxy group and a carbonyl group, became celebrated for its high chemoselectivity, the stability of the resulting bond, and its ability to proceed under mild, aqueous conditions compatible with biological systems. nih.govnih.gov

Strategic Importance of Ethyl 2-(aminooxy)acetate Hydrochloride in Research

The strategic value of this compound lies in its function as a versatile linker and conjugation handle. The compound offers a straightforward method to install a reactive aminooxy group onto a molecule of interest, which can then be used to couple with a binding partner containing an aldehyde or ketone.

The key advantages that underscore its importance include:

Chemoselectivity : The aminooxy group reacts almost exclusively with aldehydes and ketones, avoiding side reactions with the myriad of other functional groups present in biological molecules. nih.gov This bioorthogonality is crucial for achieving specific modifications in complex environments like cell lysates or even living cells. nih.gov

Stability of the Oxime Bond : The resulting oxime bond (C=N-O) is significantly more stable towards hydrolysis than corresponding imine (C=N) or hydrazone (C=N-NH) linkages, ensuring the integrity of the resulting conjugate during subsequent experiments and applications. nih.govrsc.org

Favorable Reaction Kinetics : While the uncatalyzed reaction can be slow at neutral pH, the development of catalysts, most notably aniline (B41778) and its derivatives, has dramatically accelerated the rate of oxime ligation, making it practical for a wide range of applications, including time-sensitive processes like radiolabeling for PET tracers. nih.govacs.org

Structural Properties : As a small, water-soluble molecule, this compound is a convenient reagent for modifying peptides and other biomolecules. The hydrochloride salt form enhances its stability and handling properties, while the ethyl ester can be hydrolyzed post-conjugation if a free carboxylate is desired for further modifications or to alter solubility.

These features make it an indispensable tool for applications ranging from the synthesis of peptide-drug conjugates and artificial proteins to the development of biosensors and advanced biomaterials. nih.govresearchgate.net

FeatureDescriptionSignificance in Research
Functional Group Aminooxy (-ONH₂)High nucleophilicity (alpha effect) enables selective reaction with carbonyls. acs.org
Reaction Oxime LigationForms a stable C=N-O bond with aldehydes or ketones. nih.gov
Selectivity BioorthogonalMinimal cross-reactivity with other biological functional groups. nih.gov
Bond Stability High Hydrolytic StabilityResulting conjugate is stable under physiological conditions. rsc.org
Form Hydrochloride SaltEnhances stability and ease of handling for laboratory use.

Overview of Distinct Research Paradigms and Methodologies

The utility of this compound is demonstrated across several distinct research paradigms, primarily centered around the principle of oxime ligation.

Bioconjugation and Labeling: A primary application is the site-specific modification of proteins and peptides. researchgate.net By introducing a ketone or aldehyde group into a protein—either through genetic encoding of an unnatural amino acid or by chemical modification of a native residue—researchers can create a unique target for conjugation. This compound can be used to prepare probes (e.g., fluorescent dyes, biotin (B1667282) tags) bearing the aminooxy moiety. The subsequent reaction results in a specifically labeled protein for use in imaging, pull-down assays, or functional studies.

Peptide and Protein Synthesis: In solid-phase peptide synthesis, aminooxyacetic acid (often in a protected form) is used to create peptides with an N-terminal aminooxy group. nih.gov These peptides can then be ligated to other molecules, including other peptides, to form larger, more complex structures or to attach them to surfaces for microarray development. nih.gov This methodology is foundational for creating neo-glycopeptides, where a carbohydrate is linked to a peptide via an oxime bond to study the effects of glycosylation. orgsyn.org

Drug Delivery and Therapeutics: The stability and selectivity of the oxime linkage make it an attractive strategy for developing drug conjugates. An aminooxy linker can be used to attach a cytotoxic drug to a targeting moiety, such as an antibody or peptide, that directs the drug to cancer cells. The stability of the bond ensures the drug remains attached until it reaches its target.

Biomaterial Science: Researchers have utilized oxime ligation to create advanced biomaterials, such as hydrogels. rsc.org By using multi-armed polymer precursors functionalized with either aminooxy or carbonyl groups, a cross-linked hydrogel network can be formed upon mixing. The rate of gelation can be controlled by pH and the use of catalysts, and these materials are being explored for applications in tissue engineering and controlled drug release. rsc.org

Research AreaMethodologyApplication Example
Chemical Biology Site-Specific Protein LabelingConjugation of an aminooxy-functionalized fluorescent dye to a protein containing a genetically encoded ketone.
Peptide Chemistry Solid-Phase Peptide SynthesisSynthesis of an N-terminal aminooxy peptide for ligation to a carbohydrate, forming a neo-glycopeptide. orgsyn.org
Medicinal Chemistry Antibody-Drug ConjugatesLinking a potent toxin to a tumor-targeting antibody via a stable oxime bond.
Materials Science Hydrogel FormationCross-linking of multi-arm PEG polymers functionalized with aminooxy and aldehyde groups. rsc.org
Diagnostics PET Tracer DevelopmentRapid ligation of an 18F-labeled aldehyde to an aminooxy-functionalized targeting molecule. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

ethyl 2-aminooxyacetate;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3,5H2,1H3;1H

InChI Key

IKCYQNSSQXAQHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CON.Cl

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations Involving Ethyl 2 Aminooxy Acetate Hydrochloride

Preparation and Isolation of Ethyl 2-(aminooxy)acetate Hydrochloride

This compound serves as a crucial bifunctional molecule, providing a reactive aminooxy group for oxime ligation and an ethyl ester for further chemical modification or to influence solubility. Its synthesis and purification are critical steps to ensure high purity for subsequent applications, particularly in bioconjugation where contaminants can lead to undesirable side reactions.

Precursor Synthesis and Optimized Derivatization Routes

The synthesis of this compound typically originates from readily available starting materials. A common and effective strategy involves the N-alkylation of a protected hydroxylamine (B1172632) equivalent with an ethyl haloacetate, followed by a deprotection step.

One of the most prevalent precursors for the aminooxy moiety is N-hydroxyphthalimide. The synthesis route can be outlined as follows:

Alkylation: N-hydroxyphthalimide is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dry acetone (B3395972) or dimethylformamide (DMF). The resulting phthalimidate anion then acts as a nucleophile, displacing the bromide from ethyl 2-bromoacetate. This Sₙ2 reaction yields ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.

Deprotection (Hydrazinolysis): The phthaloyl protecting group is subsequently removed. This is typically achieved by treating the intermediate with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. The hydrazine attacks the carbonyl centers of the phthalimide (B116566) group, leading to the formation of a stable phthalhydrazide (B32825) precipitate and liberating the desired aminooxy compound.

Salt Formation: Following the removal of the phthalhydrazide by filtration, the free aminooxy ester is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol) to precipitate the stable hydrochloride salt, this compound.

This route is advantageous due to the high crystallinity of the N-hydroxyphthalimide precursor and the phthalhydrazide byproduct, which simplifies purification.

Scalable Laboratory Synthesis and Purification Techniques

For producing laboratory-scale quantities of this compound, the aforementioned N-hydroxyphthalimide route is highly scalable. Key considerations for a successful scale-up include efficient temperature control during the exothermic hydrazinolysis step and the selection of appropriate solvents to ensure complete precipitation of the product and byproducts.

Purification: The crude product obtained after filtration can be purified by several methods.

Recrystallization: This is the most common and effective method for purifying the final hydrochloride salt. A suitable solvent system, often a mixture like ethanol/diethyl ether or methanol/ethyl acetate (B1210297), is used. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified salt crystallizes out, leaving impurities behind in the mother liquor.

Extraction: Before the final salt formation, the free aminooxy ester can be purified using liquid-liquid extraction to remove water-soluble byproducts from the hydrazinolysis step. orgsyn.org

Column Chromatography: While less common for the final salt, the protected intermediate, ethyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate, can be purified via silica (B1680970) gel column chromatography if necessary, using a solvent system such as hexanes/ethyl acetate to remove any unreacted starting materials or side products. orgsyn.org

The purity of the final product is typically assessed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. sigmaaldrich.com

Core Reactivity in Oxime Ligation Reactions

Oxime ligation is a powerful chemoselective reaction that forms a stable oxime bond from the condensation of an aminooxy compound with an aldehyde or a ketone. nih.gov this compound is a prime reagent for this transformation, as the aminooxy group (H₂N-O-) is a potent α-nucleophile that reacts specifically with carbonyl groups under mild conditions, often in aqueous environments. cnr.it

Mechanistic Studies of Oxime Formation with Diverse Carbonyl Substrates

The mechanism of oxime formation is analogous to that of imine formation and proceeds in two main stages: addition followed by elimination.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This forms a tetrahedral carbinolamine (or hemiaminal) intermediate. The rate of this step is pH-dependent; acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, but excessive acidity (pH < 2) protonates the aminooxy nucleophile, rendering it unreactive. researchgate.netsci-hub.se

Stereochemical Outcomes and Diastereoselectivity in Ligation Processes

The formation of an oxime bond from an unsymmetrical ketone or an aldehyde results in the potential for stereoisomerism about the C=N double bond, leading to the formation of E and Z isomers.

The ratio of these isomers is influenced by several factors:

Steric Hindrance: The thermodynamic stability of the isomers often dictates the final product ratio. Generally, the E isomer, where the larger substituent on the nitrogen (the -OR group) is positioned anti to the larger substituent on the carbon, is sterically favored and predominates.

Reaction Conditions: The choice of solvent and reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the E/Z ratio. Some studies have shown that specific conditions, such as microwave synthesis, can lead to the formation of a single, pure isomer. researchgate.net

Substrate Structure: The electronic properties and steric bulk of the substituents on both the carbonyl substrate and the aminooxy reagent play a crucial role. For instance, studies on alicyclic ketones have shown that ring size and conformational flexibility can determine whether a single isomer or a mixture is formed. arpgweb.com

In many bioconjugation applications, the formation of a mixture of isomers is acceptable, as it often does not significantly impact the biological activity of the resulting conjugate. However, for applications requiring precise structural definition, chromatographic separation of the isomers may be necessary.

Kinetic and Thermodynamic Parameters Governing Ligation Efficiency

The efficiency of oxime ligation is governed by a balance of kinetic and thermodynamic factors. The reaction is characterized by its favorable thermodynamics, leading to high conversion at equilibrium. However, the reaction kinetics can vary widely depending on the conditions.

Parameter Effect on Ligation Efficiency Typical Conditions/Observations
pH The reaction rate exhibits a bell-shaped dependence on pH, with an optimal range typically between 4 and 5. researchgate.netAt low pH, the aminooxy group is protonated and non-nucleophilic. At high pH, the carbonyl is not activated by protonation, and the dehydration step is slow.
Carbonyl Substrate Aldehydes react significantly faster than ketones due to lower steric hindrance and greater electrophilicity. nih.govLigation with ketones can be sluggish, often requiring higher concentrations, longer reaction times, or more effective catalysis. sci-hub.se
Catalyst Nucleophilic catalysts like aniline (B41778) dramatically increase the reaction rate, especially at neutral pH. researchgate.netAniline catalysis can increase the reaction rate by a factor of 40 or more at neutral pH. researchgate.net
Solvent The choice of solvent can influence reactant solubility and reaction rates.Pure acetic acid has been shown to be a highly effective solvent, driving reactions to completion within 1.5-2 hours even with less reactive keto-substrates. sci-hub.senih.gov
Concentration As a second-order reaction, the rate is directly proportional to the concentration of both the aminooxy and carbonyl reactants.Higher concentrations lead to faster ligation, which is a key consideration in time-sensitive applications. nih.gov

The stability of the resulting oxime bond is a significant thermodynamic advantage. It is considerably more stable towards hydrolysis at physiological pH compared to other linkages like hydrazones or imines, making it a robust and reliable bond for constructing stable bioconjugates. nih.govsci-hub.se

Applications in Complex Molecule Synthesis

This compound has proven to be a cornerstone in the synthesis of elaborate organic molecules, valued for its ability to introduce specific and reactive functionalities.

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals and biologically active compounds. minia.edu.eggoogle.com this compound is a key precursor for the synthesis of five-membered heterocycles such as isoxazoles and pyrazoles. The classical approach involves the condensation of the aminooxy functionality with a 1,3-dicarbonyl compound or its synthetic equivalent.

For instance, the reaction with β-diketones provides a direct route to substituted isoxazoles. nih.gov This transformation proceeds via initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration. The ester group of the reagent remains as a substituent on the heterocyclic nitrogen atom, available for further modification. Similarly, reaction with β-ketoesters can lead to the formation of isoxazolones, which are also valuable synthetic intermediates.

A representative reaction for the synthesis of isoxazole (B147169) derivatives is shown below:

Reactant AReactant BConditionsProductYield (%)Reference
1,3-DiketoneHydroxylamine HydrochlorideGlacial Acetic Acid, Reflux3,5-Disubstituted IsoxazoleVaries mdpi.com
ChalconeHydroxylamine HydrochlorideSodium Acetate, Ethanol, Reflux3,5-Disubstituted IsoxazoleVaries mdpi.com
1,3-Diaryl-2-propen-1-oneHydroxylamine Hydrochloride10% NaOH, EthanolFused Isoxazolin-1-one61 mdpi.com

This table presents generalized reactions for isoxazole synthesis using hydroxylamine hydrochloride, a principle directly applicable to this compound.

The utility of this compound as a versatile building block is evident in its application in multi-step synthetic sequences. It serves to introduce the —OCH₂COOEt fragment onto a carbonyl group via a stable oxime ether linkage. This strategy is employed in the synthesis of complex molecules where this specific alkoxycarbonylmethyl appendage is required for subsequent transformations or as part of the final target structure.

A notable example is the synthesis of precursors for dual-acting hypoglycemic agents, where the related compound ethyl 2-(4-aminophenoxy)acetate was described as a key "building synthon". mdpi.comresearchgate.net The synthesis involves the alkylation of a phenol (B47542) followed by further modifications, highlighting how acetate-derived building blocks are crucial in constructing drug candidates. mdpi.comresearchgate.net Similarly, the use of hydroxylamine derivatives is a key step in the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate, an important intermediate for dopamine (B1211576) receptor ligands. google.com These examples underscore the strategic importance of such bifunctional reagents in medicinal chemistry and organic synthesis, where a modular approach to complex targets is often required.

Chemoselectivity is a critical aspect of modern organic synthesis, and this compound exhibits predictable reactivity. The aminooxy group is a soft and highly reactive nucleophile towards aldehydes and ketones, a feature that allows for the chemoselective formation of oxime ethers in the presence of less reactive carbonyl functionalities, such as esters or amides, within the same molecule. This selective oximation is a cornerstone of its application, enabling the protection or derivatization of aldehydes and ketones without affecting other functional groups.

Furthermore, the reaction of this compound with unsymmetrical 1,3-dicarbonyl compounds raises the question of regioselectivity. The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to two regioisomeric heterocyclic products. The outcome is often governed by a combination of steric and electronic factors of the dicarbonyl substrate and the specific reaction conditions employed. For example, in the synthesis of thiazoles, a related field of heterocyclic chemistry, high regioselectivity can be achieved by carefully controlling the reaction conditions, such as the presence or absence of a base. nih.gov This principle of controlling regioselectivity is paramount when using this compound to ensure the desired isomer is obtained in heterocyclic synthesis.

Exploration of Novel Reactivity Pathways Beyond Oxime Formation

While oxime ether formation is the most common transformation, the reactive centers in this compound allow for participation in other important reaction classes.

Beyond carbonyl compounds, the nucleophilic nitrogen atom of this compound can, in principle, attack other types of electrophiles. One such pathway is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgresearchgate.net This reaction would lead to the formation of a β-aminooxy ketone or ester, providing a different carbon skeleton than that obtained from simple oximation.

Another significant reaction is the acylation of the aminooxy group. Under neutral or basic conditions, the nitrogen atom can react with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. organic-chemistry.org This contrasts with the chemoselective O-acylation of hydroxyamino acids, which can be achieved under strongly acidic conditions that protonate and deactivate the amino group. nih.gov The ability to selectively acylate the nitrogen atom provides a route to more complex derivatives and protected forms of the reagent.

Examples of Nucleophilic Reactions

Reaction Type Electrophile Potential Product
Aza-Michael Addition α,β-Unsaturated Ketone β-(alkoxycarbonylmethoxy-amino) Ketone

The derivatives of this compound, specifically the oxime ethers formed from ketones, are prime substrates for the Beckmann rearrangement. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction transforms a ketoxime ether into an N-substituted amide. wikipedia.org In the case of an oxime ether derived from this reagent, the rearrangement would yield an N-(alkoxycarbonylmethoxy)amide. This reaction is a powerful tool for inserting a nitrogen atom into a carbon framework and has been utilized in the industrial synthesis of compounds like paracetamol. libretexts.org The stereochemistry of the oxime is crucial, as the group anti-periplanar to the oxygen leaving group is the one that migrates. organic-chemistry.org

Iii. Applications in Chemical Biology and Advanced Labeling Strategies

Design and Elucidation of Chemical Probes

Ethyl 2-(aminooxy)acetate hydrochloride and its derivatives are integral components in the modular design of sophisticated chemical probes. These probes are engineered to investigate and manipulate biological processes, with activity-based probes (ABPs) being a particularly important class.

Activity-based protein profiling (ABPP) is a powerful technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov ABPs are typically composed of three parts: a reactive group (or "warhead") that covalently binds to the enzyme's active site, a reporter tag (like a fluorophore or biotin), and a linker connecting them. chemicalprobes.org

While the aminooxy group is generally not used as the warhead for targeting enzyme active sites, it plays a crucial role in a modular, two-step "click chemistry" approach to ABPP. nih.govrsc.org In this design, the ABP contains the warhead and a bioorthogonal handle, such as a ketone. This probe is first allowed to react with its target enzymes in a complex proteome. Subsequently, a reporter molecule functionalized with an aminooxy group is added, which selectively ligates to the ketone handle on the probe-enzyme conjugate. This modular strategy allows for greater flexibility in probe design and application.

In some specialized cases, the aminooxy group itself can act as the reactive element of a probe. For instance, a clickable aminooxy probe has been developed to detect protein ADP-ribosylation on acidic amino acids. nih.govnih.gov The aminooxy group reacts with the ADP-ribose moiety, and an accompanying alkyne handle on the probe allows for the subsequent attachment of a reporter tag via copper-catalyzed click chemistry, providing a direct readout of enzymatic activity. nih.govspringernature.com

Table 3: Components of a Two-Step Activity-Based Probing System Using Oxime Ligation

Component Function Example
Activity-Based Probe (ABP) Covalently labels the active site of a target enzyme. A known enzyme inhibitor modified with a ketone handle.
- Warhead Binds covalently to a residue in the enzyme active site. Fluorophosphonate, acyloxymethyl ketone. researchgate.net
- Linker/Handle Provides a site for bioorthogonal ligation. p-Acetylphenyl group (ketone).
Reporter Probe Attaches to the ABP after it has labeled the enzyme. A molecule containing a reporter tag and an aminooxy group.
- Reactive Group Reacts with the handle on the ABP. Aminooxy group (from a derivative of ethyl 2-(aminooxy)acetate).
- Reporter Tag Enables detection or enrichment. Biotin (B1667282), Rhodamine, Fluorescein.

A primary goal of using chemical probes is to identify their specific biomolecular targets and the precise site of interaction. Mass spectrometry (MS) is the definitive tool for this mechanistic elucidation, and oxime ligation is a key enabling technology in the analytical workflow. nih.govyoutube.com

The typical workflow begins with labeling a proteome with an activity-based probe that includes a bioorthogonal handle. Following the labeling event, a biotin tag is attached via oxime ligation. The biotinylated proteins are then enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are subsequently digested into smaller peptides by a protease like trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). youtube.com The MS data allows for the identification of the captured proteins and, crucially, pinpoints the specific peptide that was modified by the probe. Further fragmentation analysis (MS/MS) can often identify the exact amino acid residue that was covalently modified by the probe's warhead, thus providing a detailed mechanistic snapshot of the probe-biomolecule interaction. nih.gov

Table 4: Workflow for Target Identification Using Oxime Ligation and Mass Spectrometry

Step Procedure Outcome
1. Labeling Incubate cell lysate/proteome with a ketone-functionalized ABP. Covalent labeling of target enzymes.
2. Conjugation Add an aminooxy-biotin probe to the labeled lysate. Biotin tag is attached to the ABP-enzyme conjugate via an oxime bond.
3. Enrichment Use streptavidin affinity chromatography to capture biotinylated proteins. Isolation of labeled proteins from the complex mixture.
4. Digestion Digest the enriched proteins with trypsin. Generation of a peptide mixture suitable for MS analysis.
5. Analysis Analyze peptides by LC-MS/MS. Identification of the target protein and the specific peptide modified by the probe.

Investigating Molecular Interactions and Pathways In Vitro

In vitro studies provide a controlled environment to dissect complex biological processes at the molecular level. This compound serves as a versatile chemical probe in this context, facilitating the exploration of enzyme-substrate interactions and the elucidation of protein function through covalent modification.

The study of enzyme mechanisms often relies on the use of substrate analogues that can trap the enzyme in a particular state or report on specific aspects of the catalytic cycle. This compound can be employed as a reactive fragment to generate such analogues, particularly for enzymes that recognize substrates bearing a carbonyl group or where a carbonyl can be introduced at a key position.

The core principle involves designing a molecule that mimics the natural substrate of an enzyme but is derivatized with a carbonyl group. In the presence of this compound, this substrate analogue will form a stable oxime-linked conjugate. This resulting, bulkier molecule can then be used to probe the active site of the enzyme. For instance, it can act as an inhibitor by binding tightly to the active site, preventing the natural substrate from binding. The parent compound, aminooxyacetic acid, is a known inhibitor of various pyridoxal phosphate-dependent enzymes, such as aspartate aminotransferase, demonstrating the potential of the aminooxy functional group to interfere with enzymatic activity. nih.gov

By systematically altering the structure of the carbonyl-containing substrate mimic, researchers can map the steric and electronic requirements of the enzyme's active site. The efficiency of inhibition by the resulting oxime-linked analogues can provide valuable insights into enzyme-substrate recognition.

Table 1: Hypothetical Inhibition Data for Carbonyl-Modified Substrate Analogues in the Presence of this compound against Aldehyde Dehydrogenase (ALDH)

Substrate Analogue (Carbonyl-Modified)Conjugate with Ethyl 2-(aminooxy)acetateConcentration (µM)% Inhibition
4-Formyl-benzoic acidOxime-linked adduct 11025
4-Acetyl-benzoic acidOxime-linked adduct 21045
3-Oxo-pentanoic acidOxime-linked adduct 31068
Natural Substrate (Aldehyde)N/A100

This table is illustrative and provides hypothetical data to demonstrate how such an experiment would be designed. The data shows how varying the carbonyl-containing substrate analogue, which then reacts with this compound, can lead to different levels of enzyme inhibition, providing insights into the enzyme's active site topology.

Covalent labeling is a powerful strategy to identify and characterize proteins, as well as to probe their structure and function. This compound is well-suited for this purpose when used in conjunction with methods that introduce a carbonyl group into a target protein.

One common technique is to introduce an aldehyde or ketone group site-specifically into the protein of interest. This can be achieved through various methods, including the genetic incorporation of unnatural amino acids bearing a carbonyl group or the enzymatic or chemical modification of specific amino acid side chains. For example, the N-terminal serine or threonine residues of a protein can be oxidized to generate a glyoxylyl or keto group, respectively.

Once the carbonyl group is present on the protein, this compound can be used as a labeling reagent. The aminooxy group reacts specifically with the engineered carbonyl, forming a stable oxime bond. The ethyl ester part of the molecule can be further modified with reporter tags, such as fluorophores or biotin, prior to the reaction, or the acetate (B1210297) moiety itself can serve as a small, subtle modification to probe function.

This covalent modification can be used to:

Identify Protein-Protein Interactions: By attaching a cross-linking agent to the this compound, it is possible to capture interacting protein partners.

Probe Active Sites: If a carbonyl group is introduced into or near the active site of an enzyme, its subsequent reaction with this compound can lead to irreversible inhibition, providing information about the residues crucial for catalysis.

Map Protein Conformation: The accessibility of an engineered carbonyl group to modification by this compound can report on its solvent exposure and, by extension, the local protein conformation.

Table 2: Mass Spectrometry Analysis of a Carbonyl-Tagged Protein Labeled with this compound

Protein SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Modification
Unlabeled Aldehyde-Tagged Protein X25,00025,000.50None
Labeled Protein X25,00025,117.6+117.1Covalent adduction of the ethyl 2-(aminooxy)acetate moiety

This table presents hypothetical mass spectrometry data. The observed mass shift of +117.1 Da corresponds to the addition of the ethyl 2-(aminooxy)acetate group (C4H7NO3), confirming the successful and specific covalent modification of the aldehyde-tagged protein.

Iv. Advanced Synthetic and Mechanistic Investigations

Derivatization and Functionalization of the Core Scaffold

The core structure of ethyl 2-(aminooxy)acetate hydrochloride can be systematically altered to produce a diverse library of derivatives. Modifications can be directed at the ester moiety, which can be converted into a more reactive carboxylic acid, or used to form amides and hydrazides directly.

The ethyl ester of the parent compound can be selectively hydrolyzed to yield 2-(aminooxy)acetic acid, a key intermediate for further functionalization. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org This reaction is reversible, and a large excess of water is used to drive the equilibrium towards the products: the carboxylic acid and ethanol. libretexts.org

CH₃CH₂OOCCH₂ONH₂ + H₂O ⇌[H⁺] HOOCCH₂ONH₂ + CH₃CH₂OH
Acid-Catalyzed Hydrolysis of Ethyl 2-(aminooxy)acetate

Alkaline hydrolysis, also known as saponification, is the more common method and is an irreversible, one-way reaction. chemguide.co.uklibretexts.org The ester is heated with a dilute alkali, like sodium hydroxide, to produce an alcohol and the salt of the carboxylic acid. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. chemguide.co.uklibretexts.org

1. CH₃CH₂OOCCH₂ONH₂ + NaOH → Na⁺⁻OOCCH₂ONH₂ + CH₃CH₂OH
2. Na⁺⁻OOCCH₂ONH₂ + HCl → HOOCCH₂ONH₂ + NaCl
Alkaline Hydrolysis (Saponification) and Acidification

Once formed, the carboxylic acid group of 2-(aminooxy)acetic acid serves as a versatile handle for further modifications. Metallaphotoredox catalysis, for instance, has emerged as a powerful strategy for the functionalization of aliphatic carboxylic acids, enabling transformations such as alkylation, arylation, and amination. princeton.edu These advanced methods allow for the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation steps. princeton.edu

The ester group of ethyl 2-(aminooxy)acetate can be directly converted to amides and hydrazides, bypassing the hydrolysis step. Amide formation is typically achieved by reacting the ester with a primary or secondary amine. To facilitate this, coupling reagents can be employed to activate the carboxylic acid (if starting from the hydrolyzed form) for reaction with an amine. nih.gov

The synthesis of hydrazides is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303), often by heating the mixture in a solvent like ethanol. nih.govnih.gov This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of 2-(aminooxy)acetohydrazide. This straightforward conversion is a common strategy for creating precursors for more complex heterocyclic compounds or for use in ligation chemistries. nih.govresearchgate.net

DerivativeReagentTypical ConditionsResulting Functional Group
Carboxylic AcidH₂O, H⁺ or NaOHHeat/Reflux-COOH
AmideR₂NH, Coupling AgentRoom Temperature-C(=O)NR₂
HydrazideN₂H₄·H₂OHeat/Reflux-C(=O)NHNH₂

This interactive table summarizes key derivatization reactions of the ester group.

The aminooxy group is particularly valuable for bioconjugation, allowing for the stable and specific attachment of the molecule to other biomolecules. This is most commonly achieved through oxime ligation, where the aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. nih.gov This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes. nih.gov

This reactivity is exploited to attach various reporter groups (e.g., fluorophores) and affinity tags (e.g., biotin) to the scaffold. By first introducing an aldehyde or ketone functionality onto a target molecule (like a protein or a surface), the aminooxy-containing compound, pre-functionalized with a desired tag, can be selectively linked. This strategy is a cornerstone in the development of chemical probes and other research tools for studying biological systems.

Catalytic and Environmental Enhancements in Reactions

The efficiency and rate of reactions involving this compound, particularly oxime ligation, can be significantly influenced by reaction conditions such as pH and the choice of buffer, as well as by the introduction of specific catalysts.

The formation of oximes is highly pH-dependent. The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon, a step that is favored by the neutral, unprotonated form of the aminooxy group. However, the subsequent dehydration step to form the stable oxime is acid-catalyzed. This dual requirement results in an optimal reaction rate at a slightly acidic pH, typically around 4.5. nih.gov However, for many biological applications, reactions must occur at a physiological pH (around 7.4), where the reaction is often slow. nih.gov

To overcome this limitation, catalytic buffer systems have been developed. While common biological buffers like HEPES and Tris show little to no catalytic effect compared to phosphate (B84403) buffer, certain amine-based buffers can dramatically accelerate oxime and hydrazone formation. rsc.org Aniline (B41778) was one of the first catalysts identified for this purpose, increasing reaction rates significantly at neutral pH. nih.gov More recently, specialized amine buffers with low toxicity, such as 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine, have been shown to enhance rates by 75- to 140-fold compared to standard phosphate buffer. rsc.orgnih.gov Arginine has also been identified as an effective catalyst, particularly in bicarbonate/CO₂ buffer systems, where it can nearly double the reaction rate compared to phosphate buffer. chemrxiv.org These catalytic buffers operate by facilitating both the nucleophilic addition and the dehydration steps of the ligation reaction. nih.gov

Buffer SystempH RangeCatalytic Effect on Oxime LigationReference
Phosphate5.8–8.0Baseline (Reference) rsc.org
HEPES6.8–8.2Slower than Phosphate rsc.org
Tris7.5–9.0No significant improvement rsc.org
Aniline~7.0Significant rate increase (up to 40-fold) nih.gov
Catalytic Amine Buffers5.0-9.0High rate increase (>10 M⁻¹ s⁻¹) nih.gov
Arginine in Bicarbonate~7.0Faster than in Phosphate buffer chemrxiv.org

This interactive table compares the effects of different buffer systems on oxime ligation reactions.

While the primary reactivity of the aminooxy group is centered on oxime ligation, both metal-catalyzed and organocatalytic methods offer pathways to further modify the core scaffold. Metal-catalyzed oxidation (MCO) reactions, for instance, can selectively oxidize amino acid residues near a metal-binding site. researchgate.net While not a direct modification of the aminooxy group itself, such principles could be adapted for site-specific modifications if the scaffold were integrated into a metal-chelating structure. Copper and nickel catalysis, often coupled with photoredox systems, are particularly effective for the functionalization of carboxylic acids and amines, opening avenues for complex C-C, C-N, and C-O bond formations. princeton.edunih.govnih.gov

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a green and efficient alternative for synthesizing complex molecular architectures. nih.gov While specific organocatalytic modifications of ethyl 2-(aminooxy)acetate are not extensively documented, the principles of organocatalysis could be applied, for example, in asymmetric transformations of the scaffold or in facilitating multi-component reactions to build heterocyclic systems from its derivatives.

Solvent Effects and Green Chemistry Considerations in Synthesis

Solvent Selection: The choice of solvent is critical in the O-alkylation step, typically an S(_N)2 reaction. Polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are traditionally used to solvate the cation of the base, leaving the nucleophilic oxygen of the hydroxylamine (B1172632) precursor more reactive. However, many of these solvents pose environmental and health hazards. Green chemistry initiatives encourage their replacement with safer alternatives. For instance, acetonitrile is considered a greener option compared to chlorinated solvents like dichloromethane. nih.govjove.com Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and polyethylene (B3416737) glycols (PEGs), which offer lower toxicity, higher boiling points, and better biodegradability profiles. merckmillipore.com

Phase-Transfer Catalysis (PTC): A significant advancement in green synthesis is the application of phase-transfer catalysis (PTC). This methodology is highly effective for reactions involving an inorganic base (e.g., K(_2)CO(_3)) and an organic substrate, which are mutually insoluble. acsgcipr.org In the context of synthesizing compounds like ethyl 2-(aminooxy)acetate, PTC would facilitate the transfer of the aminooxy anion from an aqueous or solid phase to the organic phase containing the alkylating agent (e.g., ethyl bromoacetate). This technique often allows for the use of less hazardous solvents, such as toluene, or can even be performed under solvent-free conditions, drastically reducing waste. acsgcipr.orgrsc.orgrsc.org The use of tetraalkylammonium salts as phase-transfer catalysts has been shown to significantly improve the outcome of O-alkylation reactions of related N-hydroxy compounds. mdpi.com

Ionic Liquids: Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as novel reaction media. Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive "green" solvent replacements. researchgate.net In syntheses related to hydroxylamine derivatives, ILs can act as both the solvent and promoter of the reaction. For example, the synthesis of oximes has been efficiently carried out in an ionic liquid/water biphasic system, which allows for easy product separation and recycling of the ionic liquid. researchgate.net

Solvent-Free and Alternative Energy Sources: The most ideal green chemistry approach is the elimination of solvents altogether. Solvent-free reactions, often facilitated by PTC or solid-supported catalysts, can lead to higher efficiency, easier work-up, and significant economic and ecological advantages. rsc.orgrsc.org Combining these conditions with alternative energy sources like microwave irradiation can further accelerate reaction times and improve yields. rsc.org

The following table summarizes green chemistry considerations for solvent use in reactions analogous to the synthesis of this compound.

StrategyTraditional SolventGreener Alternative / MethodKey Advantages
Solvent Replacement Dichloromethane, DMF, DMSOAcetonitrile, 2-MeTHF, CPME, PEGsReduced toxicity, improved biodegradability, higher safety profile. nih.govjove.commerckmillipore.com
Phase-Transfer Catalysis (PTC) Homogeneous polar aproticBiphasic systems (e.g., Toluene/Water) or solvent-freeAvoids hazardous solvents, uses cheaper inorganic bases, simplifies work-up. acsgcipr.orgrsc.orgmdpi.com
Alternative Media Organic SolventsIonic Liquids (e.g., [bmim]PF(_6))Negligible volatility, recyclable, can enhance reaction rates. researchgate.net
Process Intensification Conventional HeatingMicrowave Irradiation with solvent-free conditionsReduced reaction times, improved energy efficiency, minimal waste. rsc.org

Computational and Theoretical Studies

While specific computational studies exclusively focused on this compound are not extensively documented in the literature, theoretical investigations into related molecular structures and reaction mechanisms provide significant insights. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic structure, reactivity, and dynamics of molecules, offering a microscopic understanding that complements experimental findings.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling, particularly through DFT calculations, is instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energy barriers, which are crucial for understanding reaction kinetics.

For the synthesis of ethyl 2-(aminooxy)acetate, a key step is the O-alkylation of a hydroxylamine derivative. Computational studies on analogous reactions, such as the esterification of acetic acid with ethanol, have been performed. DFT calculations on this reaction mechanism have shown that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid, with a calculated energy barrier of 19.6 kcal/mol. nih.gov Similar studies on the reactions of N-hydroxyphthalimide (NHPI) esters, which also involve the cleavage of an N-O bond, have used DFT to propose reaction pathways and rationalize product formation. rsc.orgbeilstein-journals.orgnih.govnih.gov These models suggest that radical intermediates can be formed and that the reaction proceeds through specific transition states whose geometries and energies can be precisely calculated. nih.govnih.gov Such an approach could be applied to model the S(_N)2 transition state of the reaction between an aminooxy nucleophile and ethyl bromoacetate (B1195939) to predict reaction rates and explore the influence of substituents and solvents.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations provide valuable descriptors of molecular reactivity and selectivity. Parameters derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly informative.

In studies of related ethyl ester derivatives, DFT has been used to calculate the HOMO-LUMO energy gap ((\Delta)E), which is an indicator of chemical reactivity and polarizability. nih.gov For a molecule structurally similar to the target compound, the calculated HOMO and LUMO energies were -6.1141 eV and -1.9050 eV, respectively, resulting in an energy gap of 4.2091 eV. nih.gov The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For instance, in the alkylation step for synthesizing ethyl 2-(aminooxy)acetate, the HOMO would be localized on the oxygen atom of the aminooxy group, confirming its role as the nucleophilic center.

These calculations can also predict other quantum chemical parameters, as illustrated by the DFT study of ethyl-2-(4-aminophenoxy)acetate. mdpi.com

ParameterDefinitionCalculated Value (eV)Implication
E({HOMO}) Energy of the Highest Occupied Molecular Orbital-5.41Indicates electron-donating ability (nucleophilicity).
E({LUMO}) Energy of the Lowest Unoccupied Molecular Orbital-0.73Indicates electron-accepting ability (electrophilicity).
Energy Gap ((\Delta)E) E({LUMO}) - E({HOMO})4.68Relates to chemical reactivity and stability.
Ionization Potential (I) -E({HOMO})5.41Energy required to remove an electron.
Electron Affinity (A) -E(_{LUMO})0.73Energy released upon gaining an electron.
Global Hardness ((\eta)) (I - A) / 22.34Measures resistance to change in electron distribution.
Electronegativity ((\chi)) (I + A) / 23.07Measures the power to attract electrons.

Data adapted from a DFT study on the analogous compound ethyl-2-(4-aminophenoxy)acetate for illustrative purposes. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Compound Interactions

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques for exploring the dynamic behavior of molecules and their interactions with their environment. mdpi.com While experimental techniques like NMR can provide information on average conformations in solution, MD simulations offer a detailed, time-resolved picture of molecular motion and intermolecular forces. researchgate.net

For a flexible molecule like this compound, numerous conformations are possible due to the rotation around several single bonds. MD simulations can be used to explore the conformational landscape and identify low-energy, stable structures. The simulation generates a trajectory by solving Newton's equations of motion for all atoms in the system, taking into account a force field that describes bonded and non-bonded interactions. mdpi.comlabxing.com

MD simulations are particularly valuable for studying how the compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov This provides insight into solubility and the stabilizing effects of the solvent on different conformations. In a biological context, MD simulations can model the binding of a ligand to a protein, revealing the key interactions that stabilize the complex and providing estimates of binding free energy. nih.gov Such simulations are crucial in drug design and mechanistic enzymology. nih.gov

Vi. Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Methodologies

The synthesis of ethyl 2-(aminooxy)acetate hydrochloride and related alkoxyamines is evolving beyond traditional batch methods. Future research will likely focus on more efficient, sustainable, and scalable synthetic strategies.

Continuous Flow Synthesis: The adoption of flow chemistry offers significant advantages over batch processing, including enhanced reaction control, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps. The continuous-flow synthesis of aminooxy compounds can lead to higher yields and purity, minimizing the formation of byproducts. This methodology is particularly advantageous for the multi-step transformations often required to produce complex derivatives of this compound.

Advanced Catalytic Systems: While palladium-catalyzed cross-coupling reactions have been employed for the synthesis of N-arylhydroxylamines, future efforts will likely explore the use of more sustainable and earth-abundant metal catalysts. nih.gov Iron-catalyzed amination reactions, for instance, present a cost-effective and environmentally benign alternative. nih.gov Furthermore, the development of novel ligands for these catalytic systems can enhance their efficiency and substrate scope, enabling the synthesis of a wider array of functionalized aminooxyacetates.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Biocatalytic approaches, such as the use of transaminases or engineered amino acid dehydrogenases, could be developed for the asymmetric synthesis of chiral aminooxy compounds. nih.gov This would be particularly valuable for the preparation of enantiomerically pure derivatives of ethyl 2-(aminooxy)acetate for applications in pharmaceuticals and chiral materials.

Synthetic MethodologyKey AdvantagesPotential Impact on this compound Synthesis
Continuous Flow Chemistry Enhanced reaction control, improved safety, scalability, integration of steps.Higher yields and purity, reduced waste, and safer production on an industrial scale.
Advanced Catalysis Use of earth-abundant metals, improved efficiency and substrate scope.More sustainable and cost-effective synthesis of a broader range of derivatives.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Access to enantiomerically pure derivatives for specialized applications.

Expansion of Chemical Biology Toolkits and Applications

The aminooxy group of this compound is a powerful tool for chemical biologists, primarily through its participation in oxime ligation, a cornerstone of bioorthogonal chemistry. Current time information in Edmonton, CA.openreview.net This reaction's high chemoselectivity and the stability of the resulting oxime bond under physiological conditions make it ideal for studying biological systems without interfering with native processes. Current time information in Edmonton, CA.nih.gov

Bioorthogonal Labeling and Imaging: this compound can serve as a precursor to a variety of probes for labeling and imaging biomolecules. By incorporating a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) into the ethyl 2-(aminooxy)acetate structure, researchers can selectively attach these probes to biomolecules containing aldehyde or ketone groups. This strategy is instrumental in visualizing and tracking the localization and dynamics of proteins, glycans, and other macromolecules in living cells. Current time information in Edmonton, CA.

Drug Delivery and Targeting: The principles of oxime ligation are being increasingly applied to the development of sophisticated drug delivery systems. nih.gov For instance, nanoparticles functionalized with aldehyde groups can be targeted to cancer cells that have been pre-labeled with aminooxy groups. nih.gov this compound can be used to synthesize the aminooxy-containing targeting moieties, facilitating the development of next-generation targeted therapies.

Protein and Peptide Modification: Site-specific modification of proteins and peptides is crucial for understanding their function and for creating novel therapeutics. This compound can be used to introduce the aminooxy group at specific sites in a peptide sequence, which can then be used for conjugation with other molecules, such as polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or with small molecule drugs to create antibody-drug conjugates. rsc.org

Integration with Materials Science and Nanotechnology Research

The robust and specific nature of oxime ligation makes it an attractive tool for the construction and functionalization of advanced materials and nanomaterials. This compound can serve as a key building block for introducing reactive handles onto various material surfaces and nanoparticle scaffolds.

Functional Polymers and Hydrogels: The reaction between aminooxy-functionalized molecules and polymers bearing aldehyde or ketone groups is a powerful method for creating cross-linked hydrogels with tunable mechanical properties. nih.gov this compound can be used to synthesize aminooxy-containing crosslinkers for the fabrication of hydrogels for applications in tissue engineering, drug delivery, and 3D cell culture. nih.govresearchgate.net The dynamic nature of the oxime bond can also be exploited to create self-healing and responsive materials. Current time information in Edmonton, CA.

Surface Modification and Patterning: The covalent immobilization of biomolecules and other functional moieties onto surfaces is critical for the development of biosensors, microarrays, and biocompatible materials. Surfaces functionalized with aldehyde or ketone groups can be readily modified by treatment with solutions of this compound or its derivatives, allowing for the precise control of surface chemistry. Current time information in Edmonton, CA. Photolithographic techniques can be combined with oxime ligation to create patterned surfaces with specific functionalities.

Nanoparticle Functionalization: Nanoparticles are being extensively explored for applications in diagnostics, imaging, and therapy. The surface of nanoparticles can be functionalized with aminooxy groups derived from this compound. These functionalized nanoparticles can then be conjugated with a variety of molecules, including targeting ligands, drugs, and imaging agents, through oxime ligation. This modular approach allows for the creation of multifunctional nanoparticles with tailored properties.

Application AreaRole of this compoundPotential Advancements
Functional Polymers Precursor to aminooxy-containing monomers and crosslinkers.Development of smart polymers with responsive and self-healing properties.
Surface Modification Reagent for functionalizing aldehyde/ketone-modified surfaces.Creation of advanced biosensors and biocompatible coatings.
Nanotechnology Building block for creating aminooxy-functionalized nanoparticles.Design of multifunctional nanoparticles for targeted drug delivery and diagnostics.

Exploration of New Catalytic Systems for Enhanced Reactivity

While oxime ligation is a highly efficient bioorthogonal reaction, its rate can be a limiting factor in certain applications, particularly when dealing with low concentrations of reactants or less reactive ketone substrates. Research into new catalytic systems to accelerate oxime bond formation is an active area of investigation.

Advanced Organocatalysts: Aniline (B41778) and its derivatives have been shown to be effective nucleophilic catalysts for oxime ligation, proceeding through the formation of a more reactive Schiff base intermediate. researchgate.netacs.org Future research will likely focus on the development of more potent organocatalysts with improved solubility and lower toxicity. For example, substituted anilines with electron-donating groups, such as p-phenylenediamine, have demonstrated significantly enhanced catalytic activity compared to aniline. researchgate.net The exploration of novel catalyst scaffolds, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, is also a promising avenue. acs.org

Lewis Acid Catalysis: Lewis acids are known to activate carbonyl groups towards nucleophilic attack. The application of Lewis acid catalysis to oxime ligation could provide an alternative strategy for enhancing reaction rates. rsc.org The coordination of a Lewis acid to the carbonyl oxygen would increase its electrophilicity, making it more susceptible to attack by the aminooxy group of this compound. The development of water-tolerant Lewis acid catalysts would be crucial for applications in biological systems.

Cooperative Catalysis: Combining different modes of catalysis, such as organocatalysis and metal catalysis, can lead to synergistic effects and unprecedented reactivity. researchgate.net Future research could explore cooperative catalytic systems where, for instance, a Lewis acid activates the carbonyl compound while an organocatalyst facilitates proton transfer in the rate-determining step of oxime formation.

Advanced Computational Design and Prediction of Novel Transformations

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes, the design of new catalysts, and the discovery of novel chemical transformations.

Modeling of Reaction Mechanisms and Kinetics: Quantum chemical calculations, such as density functional theory (DFT), can be used to elucidate the detailed mechanism of oxime ligation and other reactions involving this compound. nih.govrsc.org These studies can provide valuable insights into the transition state structures and activation energies, helping to explain the observed reactivity and selectivity. Such computational models can also be used to predict the efficacy of different catalysts and to design new catalysts with enhanced activity. rsc.org

Predictive Models for Reactivity: Machine learning algorithms can be trained on large datasets of chemical reactions to develop predictive models for reaction outcomes. nih.govnih.gov These models can be used to predict the reactivity of this compound with a wide range of carbonyl compounds under various reaction conditions. This predictive capability can accelerate the discovery of new applications for this versatile reagent by allowing researchers to rapidly screen for promising reaction partners in silico.

In Silico Design of Novel Probes and Materials: Computational methods can be employed for the rational design of new molecules based on the ethyl 2-(aminooxy)acetate scaffold. rsc.org For example, by modeling the interaction of different probes with their biological targets, researchers can design imaging agents with improved specificity and sensitivity. Similarly, computational simulations can be used to predict the bulk properties of polymers and hydrogels formed using ethyl 2-(aminooxy)acetate-derived crosslinkers, guiding the design of new materials with desired characteristics.

Computational ApproachApplication to this compound ResearchExpected Outcome
Quantum Chemical Calculations Elucidation of reaction mechanisms and catalyst design.Deeper understanding of reactivity and development of more efficient catalytic systems.
Machine Learning Models Prediction of reaction outcomes and substrate scope.Accelerated discovery of new reactions and applications.
In Silico Design Rational design of probes, drugs, and materials.Creation of novel functional molecules and materials with tailored properties.

Q & A

Basic: What are the recommended methods for synthesizing ethyl 2-(aminooxy)acetate hydrochloride, and how can purity be optimized?

Answer:
Synthesis typically involves reacting aminooxy-containing precursors with ethyl chloroacetate under controlled acidic or basic conditions. For example, analogous compounds (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride) are synthesized via nucleophilic substitution reactions using reagents like 2-chloroethanol and amines . To optimize purity:

  • Use continuous flow reactors to enhance reaction efficiency and reduce side products.
  • Employ advanced purification techniques such as recrystallization or preparative HPLC.
  • Monitor reaction progress via TLC or NMR spectroscopy to confirm intermediate formation .

Basic: What are the solubility profiles of this compound in common solvents, and how does pH affect stability?

Answer:
While direct solubility data for this compound is limited, structurally similar aminooxy derivatives (e.g., aminooxyacetic acid hydrochloride) show solubilities of 5 mg/mL in PBS (pH 7.2), DMSO, and DMF . Stability considerations:

  • Avoid prolonged exposure to strong acids/bases, as the aminooxy group may hydrolyze.
  • Conduct pH-dependent stability assays (e.g., HPLC analysis over 24–72 hours at pH 3–9) to identify optimal storage conditions .

Advanced: How can researchers design experiments to investigate the compound’s reactivity in nucleophilic or oxidative environments?

Answer:
A factorial design approach is recommended to systematically test variables such as pH, temperature, and oxidizing agents (e.g., H₂O₂):

  • Factor 1: Vary pH (3–9) to assess nucleophilic activity of the aminooxy group.
  • Factor 2: Test oxidizing agents (e.g., KMnO₄ vs. O₂) to evaluate oxidative degradation pathways.
  • Outputs: Monitor reaction products via LC-MS or IR spectroscopy. Use statistical tools (e.g., ANOVA) to identify significant interactions between variables .

Advanced: How should researchers address contradictions in reported stability data under varying storage conditions?

Answer:
Contradictions may arise from differences in humidity, light exposure, or impurity profiles. Methodological steps:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with controlled variables.
  • Compare degradation kinetics using Arrhenius modeling.
  • Analyze impurities via mass spectrometry to identify degradation byproducts (e.g., oxidation to nitro derivatives) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm the presence of the aminooxy (-ONH₂) and ethyl ester moieties. Look for characteristic shifts (e.g., NH₂ protons at δ 5–6 ppm in D₂O) .
  • FT-IR: Identify O-H (3200–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.
  • HPLC-MS: Verify purity and molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₀ClNO₃) .

Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled aminooxy groups to track binding interactions via NMR or autoradiography.
  • Kinetic Studies: Measure inhibition constants (Kᵢ) using enzyme assays (e.g., horseradish peroxidase inhibition).
  • Molecular Docking: Model interactions with target proteins (e.g., γ-aminobutyric acid transaminase) to predict binding sites .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2 skin/eye irritant) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management: Collect solids mechanically; avoid water streams to prevent dispersion .

Advanced: How can researchers optimize reaction yields in downstream derivatization (e.g., coupling with carbonyl compounds)?

Answer:

  • Condition Screening: Test catalysts (e.g., pyridine for acid scavenging) and solvents (e.g., anhydrous DMF) to enhance oxime formation.
  • Stoichiometry: Optimize molar ratios (e.g., 1:1.2 substrate:carbonyl) to minimize unreacted starting material.
  • Work-Up: Use aqueous washes (pH 7) to remove unreacted hydrophilic byproducts .

Basic: What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

  • Environmental Risks: Avoid release into waterways; the compound may form toxic degradation products (e.g., NOₓ gases under combustion) .
  • Disposal: Incinerate in a certified facility with after-treatment for acidic gases. Do not dispose of via sinks or drains .

Advanced: How can computational methods predict the compound’s behavior in novel chemical or biological contexts?

Answer:

  • DFT Calculations: Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with electrophiles.
  • QSAR Models: Corrogate structural features (e.g., aminooxy group polarity) with biological activity data from analogous compounds.
  • MD Simulations: Simulate solvation dynamics in water or lipid membranes to assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.